

Comprehensive Application Notes and Protocols for Calceolarioside B Reference Standard

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Compound Focus: Calceolarioside B

CAS No.: 105471-98-5

Cat. No.: S628172

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Introduction and Chemical Specifications

Calceolarioside B (CAS# 105471-98-5) is a **naturally occurring phenylethanoid glycoside** increasingly recognized for its diverse biological activities and potential therapeutic applications. As a **caffeic acid ester derivative**, it serves as a critical phytochemical marker in quality control of herbal medicines and as a lead compound in drug discovery research. This **high-purity reference standard** with certified purity $\geq 95.0\%$ enables reliable identification, method validation, and quantitative analysis in both pharmaceutical and research settings. The compound is primarily sourced from various medicinal plants including *Plantago* species, *Stauntonia* species, and *Akebia quinata* (commonly known as Mutong in Traditional Chinese Medicine) [1] [2].

The chemical structure of **Calceolarioside B** features a **β -glucose core** connected to a caffeic acid ester moiety and a hydroxyphenylethyl group, with multiple hydroxyl groups contributing to its significant antioxidant potential and water solubility. Its well-characterized structure allows it to serve as an excellent model compound for studying structure-activity relationships among phenylethanoid glycosides. The compound's **certified purity certification** makes it particularly valuable for regulatory compliance, method validation, and quantitative analysis in accordance with Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) requirements.

Table 1: Certified Reference Standard Specifications for **Calceolarioside B**

| Parameter | Specification | Method |
|--------------------|---|--------|
| CAS Number | 105471-98-5 | - |
| Molecular Formula | C ₂₃ H ₂₆ O ₁₁ | - |
| Molecular Weight | 478.45 g/mol | - |
| Appearance | Yellow-orange powder | Visual |
| Certified Purity | ≥95.0% | HPLC |
| Storage Conditions | Desiccate at 2-8°C | - |
| Solubility | Soluble in methanol, DMSO | - |

Analytical Characterization Protocols

Purity Certification by High-Performance Liquid Chromatography (HPLC)

The **certified purity value** of ≥95.0% for **Calceolarioside B** reference standard is determined through validated HPLC methods, which represent a critical quality control parameter for ensuring experimental reproducibility and reliability.

- **Instrumentation:** HPLC system with diode array detector (DAD) or UV-Vis detector
- **Column:** Reversed-phase C18 column (e.g., 250 × 4.6 mm, 5 μm particle size)
- **Mobile Phase:** Binary gradient system with solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile)
- **Gradient Program:** Initial 10% B (0-2 min), linear increase to 90% B (2-30 min), hold at 90% B (30-35 min), return to 10% B (35-40 min)
- **Flow Rate:** 1.0 mL/min
- **Injection Volume:** 10 μL
- **Detection Wavelength:** 330 nm (characteristic for caffeic acid derivatives)

- **Column Temperature:** 30°C
- **Sample Preparation:** Accurately weigh 1.0 mg of **Calceolarioside B** and dissolve in 1.0 mL methanol to obtain 1 mg/mL stock solution. Filter through 0.22 µm membrane before injection.

The **purity certification process** includes evaluation of chromatographic purity, water content, residual solvents, and inorganic impurities. The HPLC method should demonstrate resolution from closely related compounds such as calceolarioside A, acteoside, and echinacoside. System suitability requirements include asymmetric factor between 0.8-1.5 and theoretical plates >2000 [2].

Structural Characterization by LC-MS and NMR

For **comprehensive structural confirmation**, LC-MS and NMR spectroscopy provide complementary approaches that verify both molecular structure and identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

- **Instrumentation:** UHPLC system coupled to high-resolution mass spectrometer (Q-Exactive Orbitrap or equivalent)
- **Ionization Mode:** Electrospray ionization (ESI) in negative mode
- **Mass Range:** 100-1500 m/z
- **Source Parameters:** Capillary temperature 320°C, sheath gas 40 arb, auxiliary gas 15 arb
- **Collision Energies:** Stepped normalized collision energy (20%, 40%, 60%)
- **Expected MS Data:** [M-H]⁻ ion at m/z 477.14, characteristic fragment ions at m/z 315.09 (loss of caffeic acid) and 161.02 (caffeic acid fragment) [3]

Nuclear Magnetic Resonance (NMR) Protocol:

- **Instrumentation:** High-field NMR spectrometer (≥400 MHz)
- **Solvent:** Deuterated methanol (CD₃OD) or deuterated DMSO (DMSO-d₆)
- **Sample Concentration:** 5-10 mg in 0.6 mL solvent
- **Key ¹H-NMR Signals** (in CD₃OD): δ 7.55 (d, J=15.9 Hz, H-7'), 7.04 (br s, H-2), 6.94 (d, J=8.0 Hz, H-6), 6.76 (d, J=8.0 Hz, H-5), 6.26 (d, J=15.9 Hz, H-8'), 4.35 (d, J=7.8 Hz, H-1'')
- **Key ¹³C-NMR Signals:** δ 167.5 (C-9'), 149.2 (C-4), 146.3 (C-7'), 126.5 (C-1)

Research Applications and Experimental Protocols

Antiviral Activity Assessment Against SARS-CoV-2

Calceolarioside B demonstrates **significant antiviral potential** through dual mechanisms of viral entry inhibition and immunomodulation, particularly against SARS-CoV-2 Omicron BA.2 variant.

Molecular Docking and Dynamics Protocol:

- **Protein Preparation:** Retrieve SARS-CoV-2 Omicron BA.2 Spike-RBD protein (PDB ID: 7UB5) from RCSB Protein Data Bank. Prepare protein using Schrödinger Protein Preparation Wizard: add hydrogens, assign bond orders, remove crystallographic water molecules, optimize hydrogen bonds, and minimize structure using OPLS4 force field.
- **Ligand Preparation:** Download **Calceolarioside B** structure from PubChem (CID: 5273567). Prepare ligand using LigPrep tool with OPLS4 force field, generating possible stereoisomers and protonation states at physiological pH 7.0±2.0.
- **Grid Generation:** Use Receptor Grid Generation panel in Glide to define binding box centered on the receptor-binding domain (RBD) with dimensions 10×10×10 Å.
- **Docking Parameters:** Perform standard precision (SP) docking with flexible ligand sampling. Include Epik state penalties in docking scores. Retain best pose based on Glide score and visual inspection.
- **Molecular Dynamics:** Run 100 ns simulation using GROMACS with OPLS-AA force field. Set system in dodecahedral water box with SPC water model, neutralize with counterions, maintain temperature at 300 K and pressure at 1 bar. Analyze RMSD, RMSF, and interaction energy [4].

BLI Binding Affinity Assay Protocol:

- **Instrumentation:** Biolayer Interferometry (BLI) system (e.g., Sartorius Octet)
- **Sensor Type:** Ni-NTA biosensors for His-tagged protein binding
- **Protein Immobilization:** Dilute SARS-CoV-2 Omicron BA.2 Spike-RBD His-Tag protein to 40 µg/mL in PBS. Immobilize on biosensors for 300 seconds.
- **Ligand Dilution:** Prepare serial dilutions of **Calceolarioside B** from 100 µM to 3.13 µM in PBS.
- **Binding Measurement:** Establish baseline for 120 seconds, associate for 180 seconds, dissociate for 180 seconds.
- **Data Analysis:** Fit data to 1:1 binding model using Data Analysis Software 9.0 to calculate dissociation constant (K_D). Expected K_D value should demonstrate high-affinity binding in micromolar range [4].

Pseudovirus Entry Inhibition Assay:

- **Cell Lines:** Human embryonic kidney 293T cells stably expressing ACE2 receptor
- **Virus Construct:** SARS-CoV-2 Omicron BA.2 pseudovirus with reporter gene (luciferase or GFP)
- **Treatment:** Pre-incubate **Calceolarioside B** (1-100 µM) with pseudovirus for 1 hour at 37°C

- **Infection:** Add mixture to ACE2-293T cells for 48 hours
- **Quantification:** Measure reporter gene expression; calculate % inhibition relative to virus control

Anti-inflammatory Activity Evaluation

Calceolarioside B exhibits **potent anti-inflammatory properties** through inhibition of pro-inflammatory cytokine production and modulation of macrophage polarization.

IL-6 Inhibition Assay in MG-63 Cells:

- **Cell Culture:** Maintain human osteosarcoma MG-63 cells in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO₂.
- **Stimulation and Treatment:** Pre-treat cells with **Calceolarioside B** (1-100 µM) for 2 hours, then stimulate with TNF-α (10 ng/mL) for 24 hours.
- **IL-6 Measurement:** Collect cell culture supernatant, measure IL-6 levels using ELISA kit according to manufacturer's protocol.
- **Data Analysis:** Express results as percentage inhibition compared to TNF-α stimulated controls. Calculate IC₅₀ value using nonlinear regression analysis. Previous studies indicate approximately 43.18% IL-6 reduction at specific concentrations [1].

Macrophage Polarization Assay:

- **Cell Culture:** Human THP-1 monocytes differentiated to macrophages with 100 nM PMA for 48 hours
- **Polarization:** Polarize macrophages to M1 phenotype with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours
- **Treatment:** Add **Calceolarioside B** (10-50 µM) during polarization
- **Flow Cytometry Analysis:** Stain cells with anti-CD86 (M1 marker) and anti-CD206 (M2 marker) antibodies. Analyze using flow cytometer to determine M1/M2 ratio shift

Table 2: Experimental Parameters for Biological Activity Assays

| Assay Type | Cell Line/System | Concentration Range | Key Measurements | Expected Outcome |
|-------------------------|------------------|---------------------|-----------------------------------|------------------------------|
| Antiviral (Pseudovirus) | ACE2-293T cells | 1-100 µM | Luciferase activity, % inhibition | IC ₅₀ ~20-50 µM |
| IL-6 Inhibition | MG-63 cells | 1-100 µM | IL-6 levels (ELISA) | 43.18% reduction at specific |

| Assay Type | Cell Line/System | Concentration Range | Key Measurements | Expected Outcome |
|-------------------------------|---------------------------|---------------------|---|---------------------------|
| | | | | concentration |
| Macrophage Polarization | THP-1 derived macrophages | 10-50 μ M | CD86/CD206 ratio by flow cytometry | Increased M2/M1 ratio |
| Antioxidant (NRF2 Activation) | HaCaT keratinocytes | 5-50 μ M | NRF2 nuclear translocation, HO-1 expression | Dose-dependent activation |

Photoprotective Effects in Keratinocytes

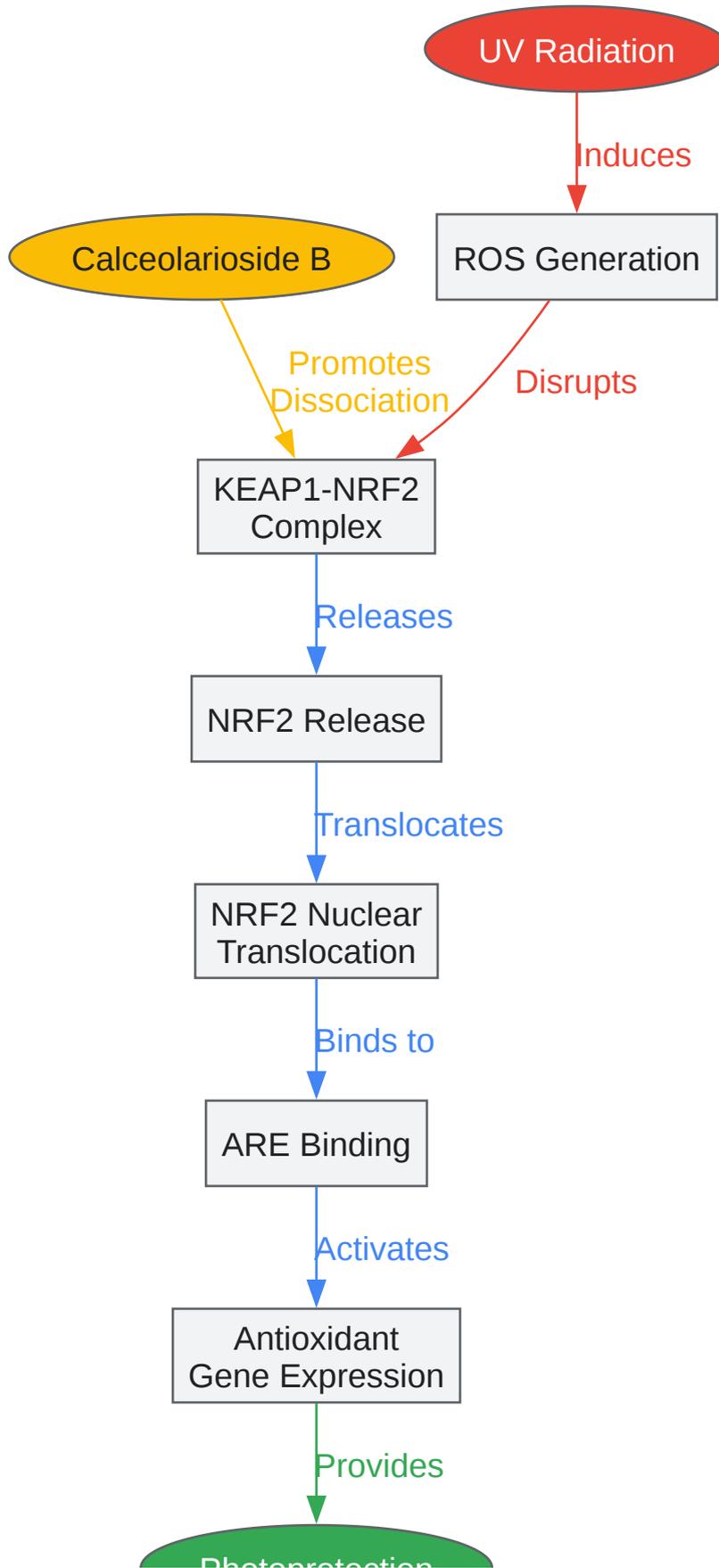
Calceolarioside B demonstrates **significant photoprotective potential** against UV-induced skin damage through activation of the NRF2-mediated antioxidant defense system.

UV Protection Assay in HaCaT Keratinocytes:

- **Cell Culture:** Maintain human keratinocyte HaCaT cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂.
- **UV Irradiation:** Expose cells to UVA/UVB radiation (10-30 J/cm² UVA; 10-100 mJ/cm² UVB) using solar simulator after removing culture medium and washing with PBS.
- **Treatment:** Apply **Calceolarioside B** (5-50 μ M) 2 hours before UV irradiation and maintain during post-irradiation period (24 hours).
- **ROS Measurement:** Load cells with 10 μ M DCFH-DA for 30 minutes before UV exposure. Measure intracellular ROS production using fluorescence microplate reader (excitation 485 nm, emission 535 nm).
- **Cell Viability Assessment:** Use MTT assay post-UV exposure (24 hours) to determine photoprotective effects. Add 0.5 mg/mL MTT for 4 hours, dissolve formazan crystals in DMSO, measure absorbance at 570 nm.
- **Western Blot Analysis:** Extract proteins 24 hours post-UV exposure. Separate by SDS-PAGE, transfer to PVDF membrane, probe with anti-NRF2, anti-HO-1, anti-NQO1 antibodies. Detect using enhanced chemiluminescence and quantify by densitometry [5].

The following diagram illustrates the NRF2-mediated photoprotective mechanism of **Calceolarioside B** in keratinocytes:

NRF2-Mediated Photoprotective Mechanism of Calceolarioside B



Photoprotection

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*Diagram 1: NRF2-mediated photoprotective mechanism of **Calceolarioside B**. The compound promotes NRF2 dissociation from KEAP1, leading to antioxidant gene expression and protection against UV-induced oxidative damage in keratinocytes [5].*

Storage, Handling, and Solution Preparation

Storage and Stability Guidelines

Proper handling and storage are critical for maintaining the **long-term stability** and **analytical integrity** of **Calceolarioside B** reference standard.

- **Long-term Storage:** Store desiccated at 2-8°C in original container. Under these conditions, the compound remains stable for at least 24 months.
- **Working Solutions:** Prepare methanolic stock solutions at 10-100 mM concentration. Aliquot and store at -20°C for up to 3 months.
- **Avoid Repeated Freeze-Thaw:** Divide stock solutions into small single-use aliquots to prevent degradation from temperature cycling.
- **Light Protection:** Store solutions in amber vials or wrap containers in aluminum foil to protect from light degradation.
- **Quality Monitoring:** Periodically check reference standard purity by HPLC, especially if unusual results occur or after prolonged storage.

Solution Preparation Protocol

Stock Solution Preparation (10 mM):

- Accurately weigh 4.78 mg **Calceolarioside B** (molecular weight: 478.45 g/mol) using analytical balance.
- Transfer to 1 mL volumetric flask containing approximately 0.8 mL methanol.
- Sonicate for 5-10 minutes until completely dissolved.
- Bring to final volume with methanol and mix thoroughly.
- Filter through 0.22 µm PTFE membrane if particulate matter is visible.

Serial Dilution for Cell-Based Assays:

- Prepare intermediate dilution in DMSO at 100× final desired concentration.
- Further dilute in cell culture medium to achieve 1× working concentration.
- Ensure DMSO concentration in cell culture does not exceed 0.1% (v/v) to maintain cell viability.
- Prepare fresh dilutions for each experiment when possible.

Conclusion

Calceolarioside B reference standard with **certified purity ≥95.0%** provides researchers with a reliable phytochemical standard for multiple applications ranging from quality control of herbal medicines to advanced drug discovery research. The detailed analytical protocols and experimental methods outlined in these application notes enable **robust reproducibility** across different laboratories and research settings. The compound's demonstrated bioactivities against viral targets, inflammatory pathways, and oxidative stress mechanisms highlight its **multifunctional therapeutic potential**. Future research directions should include more extensive in vivo validation studies, formulation development for improved bioavailability, and expanded structure-activity relationship studies to optimize its pharmacological profile.

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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Calceolarioside B Reference Standard]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b628172#calceolarioside-b-reference-standard-purity-certification]

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